1,4-Benzenediol, 2,5-di-sec-dodecyl-
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Overview
Description
2,5-Di-sec-dodecylhydroquinone is an organic compound with the molecular formula C30H54O2 and a molecular weight of 446.74856 g/mol . It is a derivative of hydroquinone, where two secondary dodecyl groups are attached to the 2 and 5 positions of the benzene ring. This compound is part of the hydroquinone family, known for their antioxidant properties and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-sec-dodecylhydroquinone typically involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with sec-dodecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of 2,5-Di-sec-dodecylhydroquinone can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Di-sec-dodecylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced back to hydroquinone derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinones and their derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinones depending on the electrophile used.
Scientific Research Applications
2,5-Di-sec-dodecylhydroquinone has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in preventing oxidative stress-related diseases.
Industry: Employed as a stabilizer in the production of various industrial products.
Mechanism of Action
The mechanism of action of 2,5-Di-sec-dodecylhydroquinone involves its antioxidant properties. It can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species and free radicals, which are involved in various oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Di-tert-butylhydroquinone: Another hydroquinone derivative with tert-butyl groups instead of sec-dodecyl groups.
2,5-Dimethylhydroquinone: A simpler derivative with methyl groups.
2,5-Diethylhydroquinone: Contains ethyl groups instead of dodecyl groups.
Uniqueness
2,5-Di-sec-dodecylhydroquinone is unique due to its long alkyl chains, which provide enhanced lipophilicity and potential for use in non-polar environments. This makes it particularly useful in industrial applications where solubility in non-polar solvents is required .
Properties
CAS No. |
62085-82-9 |
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Molecular Formula |
C30H54O2 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
2,5-di(dodecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C30H54O2/c1-5-7-9-11-13-15-17-19-21-25(3)27-23-30(32)28(24-29(27)31)26(4)22-20-18-16-14-12-10-8-6-2/h23-26,31-32H,5-22H2,1-4H3 |
InChI Key |
NWUNKFTVLXWQQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCC)O |
Origin of Product |
United States |
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